molecular formula C18H15FN2O3 B4163710 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No.: B4163710
M. Wt: 326.3 g/mol
InChI Key: GKTRZFNVJZDKDT-UHFFFAOYSA-N
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Description

2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a synthetic organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing green chemistry principles to minimize environmental impact .

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the presence of the 2-fluorobenzyl group and the hydroxy group at the 3-position of the quinoxaline ring. These structural features contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

(2-fluorophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-13-6-2-1-5-12(13)11-24-17(22)10-9-16-18(23)21-15-8-4-3-7-14(15)20-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTRZFNVJZDKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CCC2=NC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Reactant of Route 2
2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Reactant of Route 3
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2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
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2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
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2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Reactant of Route 6
2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

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